molecular formula C8H12N4O B13078253 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13078253
M. Wt: 180.21 g/mol
InChI Key: SSJGNGFZYOIFGQ-UHFFFAOYSA-N
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Description

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable pyrrolidinone precursor. One common method involves the use of N-Boc-5-formylpyrazol-4-amines, which react with malononitrile and cyanoacetamide to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13)

InChI Key

SSJGNGFZYOIFGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C=C(C=N2)N

Origin of Product

United States

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